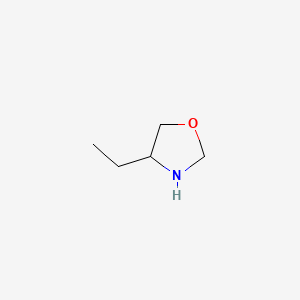
4-Ethyloxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyloxazolidine is a heterocyclic organic compound with the molecular formula C5H11NO It belongs to the oxazolidine family, which are five-membered rings containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyloxazolidine can be synthesized through the condensation of 2-aminoethanol with an aldehyde or ketone. The reaction typically involves heating the reactants in the presence of an acid catalyst. The general reaction is as follows: [ \text{RCHO} + \text{NH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{RCH}_2\text{CH}_2\text{N}(\text{CH}_2\text{OH}) ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of chiral catalysts can also be employed to produce enantiomerically pure compounds, which are important for specific applications in pharmaceuticals and agrochemicals.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyloxazolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: N-substituted oxazolidines
Applications De Recherche Scientifique
4-Ethyloxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-ethyloxazolidine involves its ability to form stable complexes with various substrates. It can act as a ligand, binding to metal ions and facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.
Comparaison Avec Des Composés Similaires
Oxazolidinones: These are structurally similar but contain a carbonyl group.
Isoxazolidines: These have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazolidines: These contain sulfur instead of oxygen in the ring.
Uniqueness: 4-Ethyloxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
53019-53-7 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
4-ethyl-1,3-oxazolidine |
InChI |
InChI=1S/C5H11NO/c1-2-5-3-7-4-6-5/h5-6H,2-4H2,1H3 |
Clé InChI |
LAHLFHOVSWLGHR-UHFFFAOYSA-N |
SMILES canonique |
CCC1COCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



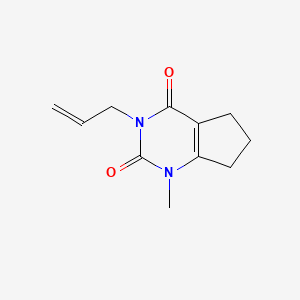

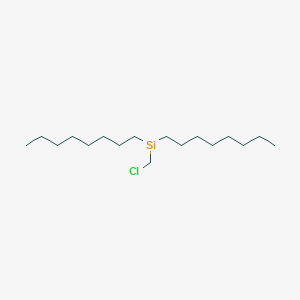
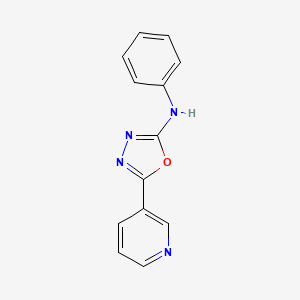

![N-[4-(3,5-Dimethylphenoxy)-2-butyn-1-yl]-N-methylaniline](/img/structure/B14648165.png)
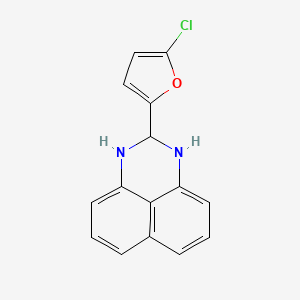
![N-[2-(Acetyloxy)ethyl]-N-butyl-N-methylbutan-1-aminium](/img/structure/B14648168.png)
![N-Methoxy-N-[4-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B14648169.png)

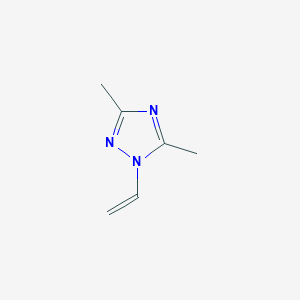
![5-[2-(4-Chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B14648206.png)

